7-Bromo-4-methoxy-3-hydroxyindoline
Overview
Description
7-Bromo-4-methoxy-3-hydroxyindoline is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a bromine atom at the 7th position, a methoxy group at the 4th position, and a hydroxy group at the 3rd position, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 7-Bromo-4-methoxy-3-hydroxyindoline typically involves several steps:
Starting Material: The synthesis often begins with an indole derivative.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base such as sodium methoxide.
Hydroxylation: The hydroxy group at the 3rd position can be introduced through various methods, including oxidation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to ensure efficiency.
Chemical Reactions Analysis
7-Bromo-4-methoxy-3-hydroxyindoline undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like tributyltin hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tributyltin hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-4-methoxy-3-hydroxyindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methoxy-3-hydroxyindoline involves its interaction with various molecular targets. The presence of the bromine, methoxy, and hydroxy groups allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can influence biological pathways and molecular targets, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-4-methoxy-3-hydroxyindoline include other indole derivatives such as:
7-Bromo-4-methoxyindole: Lacks the hydroxy group at the 3rd position.
4-Methoxy-3-hydroxyindole: Lacks the bromine atom at the 7th position.
7-Bromo-3-hydroxyindole: Lacks the methoxy group at the 4th position.
The uniqueness of this compound lies in the combination of the bromine, methoxy, and hydroxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-4-methoxy-2,3-dihydro-1H-indol-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-7-3-2-5(10)9-8(7)6(12)4-11-9/h2-3,6,11-12H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHQYLDRTRRNOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(CNC2=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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